VX-984
VX-984
VX-984(cas 1476074-39-1) is a potent DNA-dependent protein kinase inhibitor (DNA-PK inhibitor) and deuterium drug candidate with potential sensitizing and enhancing activities for both chemo- and radiotherapies. VX-984 binds to and inhibits the catalytic subunit of DNA-PK, thereby interfering with the non-homologous end joining (NHEJ) process and preventing repair of DNA double strand breaks (DSBs) caused by ionizing radiation or chemotherapeutic treatment. This increases chemo- and radiotherapy cytotoxicity and leads to enhanced tumor cell death. The enhanced ability of tumor cells to repair DSBs plays a major role in the resistance of tumor cells to chemo- and radiotherapy; DNA-PK plays a key role in the NHEJ pathway and DSB repair.
Brand Name:
Vulcanchem
CAS No.:
1476074-39-1
VCID:
VC0004047
InChI:
InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D
SMILES:
CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC
Molecular Formula:
C23H23N7O
Molecular Weight:
415.497
VX-984
CAS No.: 1476074-39-1
Inhibitors
VCID: VC0004047
Molecular Formula: C23H23N7O
Molecular Weight: 415.497
Purity: > 98%
CAS No. | 1476074-39-1 |
---|---|
Product Name | VX-984 |
Molecular Formula | C23H23N7O |
Molecular Weight | 415.497 |
IUPAC Name | 8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide |
Standard InChI | InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D |
Standard InChIKey | PEACIOGDEQRHFA-KIYKJNLWSA-N |
SMILES | CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC |
Appearance | Solid powder |
Description | VX-984(cas 1476074-39-1) is a potent DNA-dependent protein kinase inhibitor (DNA-PK inhibitor) and deuterium drug candidate with potential sensitizing and enhancing activities for both chemo- and radiotherapies. VX-984 binds to and inhibits the catalytic subunit of DNA-PK, thereby interfering with the non-homologous end joining (NHEJ) process and preventing repair of DNA double strand breaks (DSBs) caused by ionizing radiation or chemotherapeutic treatment. This increases chemo- and radiotherapy cytotoxicity and leads to enhanced tumor cell death. The enhanced ability of tumor cells to repair DSBs plays a major role in the resistance of tumor cells to chemo- and radiotherapy; DNA-PK plays a key role in the NHEJ pathway and DSB repair. |
Purity | > 98% |
Synonyms | VX-984; VX 984; VX984.;(S)-N-methyl-8-(1-((2/'-methyl-[4,5/'-bipyrimidin]-6-yl-4/',6/'-d2)amino)propan-2-yl)quinoline-4-carboxamide |
Reference | 1. ChemMedChem. 2017 Jun 21;12(12):895-900. doi: 10.1002/cmdc.201700143. Epub 2017 May 29. Targeting DNA-Dependent Protein Kinase for Cancer Therapy. Harnor SJ(1), Brennan A(1), Cano C(1). Author information: (1)Northern Institute for Cancer Research, Newcastle University, School of Chemistry, Bedson Building, Newcastle upon Tyne, NE1 7RU, UK. The catalytic activity of DNA-dependent protein kinase (DNA-PK) is critical to its ability to repair lethal DNA double-strand breaks (DSBs). This includes repair of DSB lesions resulting from oxidative stress, oncogene-induced transcription, or following therapeutic treatment of cancer cells. Armed with this knowledge, many attempts have been made to identify small-molecule inhibitors of DNA-PK activity as an approach to induce tumour chemo- and radiosensitisation. This review examines the structures of known reversible and irreversible inhibitors, including those based on chromen-4-one, arylmorpholine, and benzaldehyde scaffolds. DNA-PK catalytic inhibitors, such as VX-984 (8-[(1S)-2-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]-1-met hylethyl]quinoline-4-carboxamide) and M3814 ((S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazi n-3-yl)methanol), have now progressed into clinical development which should help to further advance our understanding of whether this approach is a promising therapeutic strategy for the treatment of cancer. |
PubChem Compound | 72188357 |
Last Modified | Nov 14 2021 |
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